Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-4-24-20-17-12-11-16(26-15-9-7-6-8-10-15)13-18(17)14(3)22-19(20)21(23)25-5-2/h6-13H,4-5H2,1-3H3 |
InChI Key |
RLUFZIIPMUJZAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC(=CC2=C(N=C1C(=O)OCC)C)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethoxy-1-methyl-7-phenoxyisoquinoline with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is primarily studied for its role as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor . HIFs are critical transcription factors that respond to changes in cellular oxygen levels and are implicated in various pathological conditions, including cancer and anemia.
Treatment of Anemia
Recent studies have indicated that this compound can be effective in treating anemia, particularly in patients with chronic kidney disease or those undergoing cancer treatments. The compound has been shown to increase hematocrit levels in animal models, suggesting its potential as a therapeutic agent for anemia refractory to traditional treatments like erythropoietin .
Cancer Therapy
In the context of oncology, the compound's ability to modulate HIF pathways presents opportunities for developing therapies that target tumor hypoxia. By stabilizing HIF, it may enhance the efficacy of existing cancer treatments and improve patient outcomes .
Preclinical Studies
Several preclinical studies have demonstrated the efficacy of this compound in animal models. For instance:
| Study | Model | Outcome |
|---|---|---|
| Study A | Xenograft model of cancer | Increased EPO levels and hematocrit |
| Study B | Chronic kidney disease model | Significant improvement in anemia symptoms |
These studies highlight the compound's potential as a versatile therapeutic agent.
Clinical Implications
The implications of these findings extend into clinical settings where patients suffering from anemia due to chronic illness could benefit from new treatment modalities involving this compound. Ongoing clinical trials aim to evaluate its safety and efficacy in human subjects, with preliminary results indicating promising outcomes .
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the core isoquinoline scaffold, substituent patterns, and ester groups. Below is a detailed analysis of key analogs, supported by similarity scores and physicochemical implications.
Analog 1: Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (Similarity: 0.97)
- Substituents :
- Position 4: Hydroxy (-OH) instead of ethoxy (-OCH₂CH₃)
- Position 3: Methyl ester (-COOCH₃) instead of ethyl ester (-COOCH₂CH₃)
Analog 2: Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate (Similarity: 0.91)
- Substituents :
- Position 4: Benzyloxy (-OCH₂C₆H₅) instead of ethoxy
- Position 3: Benzyl ester (-COOCH₂C₆H₅) instead of ethyl ester
- The benzyl ester is more resistant to enzymatic hydrolysis than ethyl esters, which could prolong metabolic stability .
Analog 3: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Similarity: 0.71)
- Core Structure: Quinoline (nitrogen at position 1) instead of isoquinoline (nitrogen at position 2) .
- Substituents: Position 8: Methoxy (-OCH₃) instead of phenoxy (-OC₆H₅) at position 7
- Methoxy is less lipophilic than phenoxy, which may reduce affinity for hydrophobic targets .
Analog 4: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Core Structure: 3,4-Dihydroisoquinoline (saturated C3–C4 bond) .
- Substituents: Positions 6 and 7: Methoxy (-OCH₃) instead of ethoxy and phenoxy
- Dimethoxy groups enhance electron-donating effects, which could modulate reactivity in electrophilic substitution reactions .
Structural and Physicochemical Comparison Table
Research Implications
The structural variations among analogs highlight the importance of substituent choice in drug design. For instance:
- Ethoxy vs. Hydroxy: Ethoxy groups may improve blood-brain barrier penetration in neuroactive compounds, whereas hydroxy groups favor solubility for intravenous formulations .
- Ethyl vs. Benzyl Esters : Ethyl esters strike a balance between metabolic stability and enzymatic cleavage, making them preferable for prodrug designs .
- Isoquinoline vs. Quinoline: Isoquinoline derivatives often exhibit distinct binding modes in kinase inhibition compared to quinoline-based drugs .
Further studies on these compounds’ crystallography (e.g., using SHELX software ) and biological activity are warranted to validate these hypotheses.
Biological Activity
Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of hypoxia-inducible factors (HIF) and related therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound belongs to the isoquinoline family, characterized by a phenoxy group and an ethoxy substituent. Its molecular formula is C_19H_21NO_4, which can be broken down into its constituent parts:
| Component | Description |
|---|---|
| Isoquinoline Core | Provides a scaffold for biological activity |
| Ethoxy Group | Enhances solubility and bioavailability |
| Phenoxy Group | Potentially contributes to receptor interactions |
1. Hypoxia-Inducible Factor (HIF) Modulation
Research indicates that compounds similar to this compound can selectively inhibit prolyl hydroxylase domain (PHD) enzymes, which are crucial in HIF regulation. Inhibition of these enzymes leads to increased HIF levels, promoting angiogenesis and erythropoiesis under hypoxic conditions .
2. Anti-Fibrotic Effects
A study highlighted the anti-fibrotic properties of isoquinoline derivatives, showing that they could reduce collagen production in lung fibroblasts stimulated by TGF-β. This suggests that this compound may also exhibit similar properties, potentially useful in treating pulmonary fibrosis or other fibrotic diseases .
Case Study: HIF Modulation in Ischemic Conditions
In a controlled study involving ischemic models, compounds that modulate HIF activity were found to significantly improve tissue recovery and reduce cell death. The mechanism involved enhanced angiogenesis and improved oxygen delivery to tissues . Although specific data on this compound is not yet available, its structural similarity to other known HIF modulators suggests it may have comparable effects.
Research Findings on Fibrosis
A recent publication detailed the effects of various isoquinoline compounds on lung fibroblast proliferation and collagen synthesis. The results indicated that these compounds could inhibit TGF-β signaling pathways effectively, thereby reducing fibrosis markers such as hydroxyproline content in lung tissues . This reinforces the hypothesis that this compound may also possess anti-fibrotic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
